

PSEM 89S TFA: A Dual-Function Chemogenetic Tool for Bidirectional Neuronal Modulation

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Compound of Interest		
Compound Name:	PSEM 89S TFA	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chemogenetics has revolutionized neuroscience by enabling precise control over neuronal activity in a non-invasive and cell-type-specific manner. Among the expanding repertoire of chemogenetic tools, the Pharmacologically Selective Actuator Module (PSAM) and its cognate Pharmacologically Selective Effector Molecule (PSEM) system offer a powerful platform for manipulating neuronal circuits. This technical guide focuses on PSEM 89S trifluoroacetate (TFA), a potent and selective agonist for the engineered PSAML141F,Y115F ion channels, and its versatile application for both neuronal silencing and activation. By coupling the PSAML141F,Y115F ligand-binding domain to either an inhibitory chloride channel (Glycine receptor - GlyR) or an excitatory cation channel (5-HT3 receptor), **PSEM 89S TFA** can be used to bidirectionally modulate the activity of genetically targeted neurons. This document provides a comprehensive overview of the PSEM 89S/PSAML141F,Y115F system, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its use in vitro and in vivo, and a discussion of its advantages for neuroscience research and therapeutic development.

Introduction to the PSEM/PSAM System

The PSAM/PSEM technology is built upon the principle of engineering ligand-gated ion channels to respond exclusively to synthetic small molecules (PSEMs) that are otherwise pharmacologically inert. This is achieved by introducing specific mutations into the ligand-







binding domain of a receptor, in this case, the α 7 nicotinic acetylcholine receptor, creating a PSAM. This engineered receptor can then be fused to the ion pore domain of various channels, thereby dictating the physiological consequence of PSEM binding.

PSEM 89S TFA is a selective agonist for the PSAML141F,Y115F variant. Its utility lies in its ability to activate two distinct chimeric channels:

- For Neuronal Silencing: PSAML141F,Y115F is fused with the ion pore domain of the glycine receptor (GlyR), a chloride channel. Activation by PSEM 89S TFA leads to an influx of chloride ions, hyperpolarizing the neuron and effectively silencing its activity.
- For Neuronal Activation: The same PSAML141F,Y115F is fused with the ion pore domain of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a non-selective cation channel. PSEM 89S
 TFA binding opens this channel, allowing the influx of sodium and potassium ions, which depolarizes the neuron and triggers action potentials.

This dual functionality makes **PSEM 89S TFA** a highly versatile tool for dissecting the roles of specific neuronal populations in complex behaviors and disease models.

Quantitative Data Presentation

The efficacy and potency of **PSEM 89S TFA** in modulating neuronal activity have been characterized in several studies. The following tables summarize the key quantitative data for both neuronal silencing and activation.



Parameter	Value	Description	Reference(s)
EC50	3.4 μΜ	The concentration of PSEM 89S TFA that elicits a half-maximal response for the PSAML141F-GlyR channel.[1]	[1]
In Vitro Concentration	10 μΜ	A commonly used concentration for achieving robust neuronal silencing in brain slice electrophysiology.[2]	[2]
In Vivo Dose (mice)	30 mg/kg (i.p.)	Effective dose for suppressing feeding behavior in mice expressing PSAML141F,Y115F- GlyR in AGRP neurons.[3]	[3]
Effect on Rheobase	~7-fold increase	The magnitude of injected current required to fire an action potential is significantly increased upon PSEM 89S application.	
Effect on Input Resistance	Significant reduction	PSEM 89S TFA application leads to a reversible decrease in cellular input resistance, indicative of channel opening and ion flux.[2]	[2]



Table 1: Quantitative Data for PSEM 89S TFA in Neuronal Silencing

Parameter	Value	Description	Reference(s)
EC50	2.2 μΜ	The concentration of PSEM 89S TFA that elicits a half-maximal response for the PSAML141F,Y115F-5-HT3 channel.[1]	[1]
In Vitro Concentration	10 μΜ	A typical concentration used to induce depolarization and firing in neurons expressing the activating channel in vitro.[2]	[2]
Effect on Membrane Potential	Depolarization	Application of PSEM 89S TFA leads to a significant depolarization of the neuronal membrane. [2]	[2]

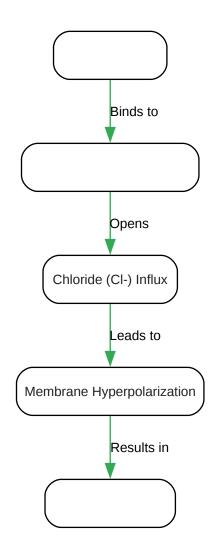
Table 2: Quantitative Data for **PSEM 89S TFA** in Neuronal Activation

Signaling Pathways and Mechanisms of Action

The signaling pathways for the PSEM 89S/PSAML141F,Y115F system are direct and do not involve complex intracellular cascades, which is a key advantage for rapid and precise control of neuronal activity.

Neuronal Silencing Pathway



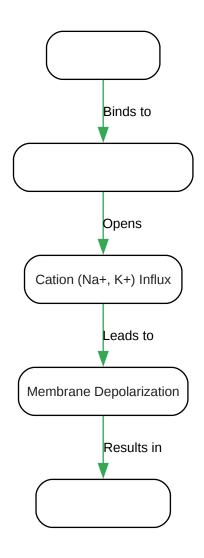


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Caption: PSEM 89S TFA-mediated neuronal silencing pathway.

Neuronal Activation Pathway





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Caption: **PSEM 89S TFA**-mediated neuronal activation pathway.

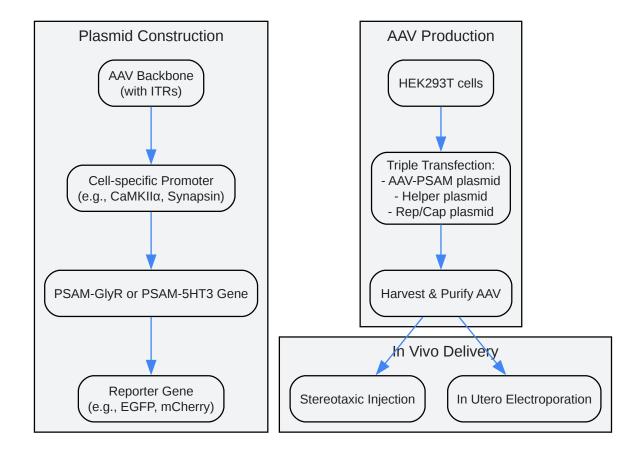
Experimental Protocols

Successful implementation of the PSEM/PSAM system requires careful planning and execution of experimental procedures, from vector delivery to functional analysis.

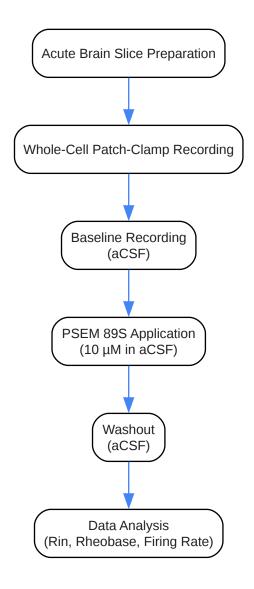
Viral Vector Production and Delivery

The expression of PSAM channels in target neurons is typically achieved using adenoassociated viral (AAV) vectors.









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